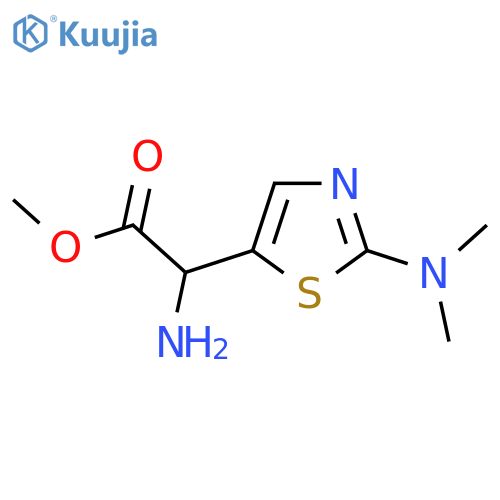

Cas no 2103585-50-6 (methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate)

methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate

- methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate

- 2103585-50-6

- EN300-1756064

-

- インチ: 1S/C8H13N3O2S/c1-11(2)8-10-4-5(14-8)6(9)7(12)13-3/h4,6H,9H2,1-3H3

- InChIKey: JYWQJVWEGBHXFD-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1C(C(=O)OC)N)N(C)C

計算された属性

- せいみつぶんしりょう: 215.07284784g/mol

- どういたいしつりょう: 215.07284784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1756064-0.05g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1756064-5.0g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1756064-0.25g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1756064-5g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 5g |

$3687.0 | 2023-09-20 | ||

| Enamine | EN300-1756064-10g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 10g |

$5467.0 | 2023-09-20 | ||

| Enamine | EN300-1756064-2.5g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 2.5g |

$2492.0 | 2023-09-20 | ||

| Enamine | EN300-1756064-1.0g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1756064-10.0g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1756064-0.5g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 0.5g |

$1221.0 | 2023-09-20 | ||

| Enamine | EN300-1756064-0.1g |

methyl 2-amino-2-[2-(dimethylamino)-1,3-thiazol-5-yl]acetate |

2103585-50-6 | 0.1g |

$1119.0 | 2023-09-20 |

methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate 関連文献

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetateに関する追加情報

Methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate (CAS No. 2103585-50-6): A Comprehensive Overview

Methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate, identified by its CAS number 2103585-50-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivative class, which has been widely studied due to its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of both amino and dimethylamino functional groups, contribute to its remarkable chemical properties and biological relevance.

The thiazole core in methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate is a heterocyclic compound consisting of a sulfur atom and a nitrogen atom embedded in a six-membered ring. This structural motif is well-known for its ability to interact with various biological targets, making thiazole derivatives valuable candidates for drug development. The compound's molecular structure also includes an acetic acid methyl ester group, which can influence its solubility, stability, and metabolic pathways.

Recent research has highlighted the potential of thiazole derivatives as scaffolds for the development of novel therapeutic agents. Studies have demonstrated that compounds containing the thiazole ring can exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate has been investigated for its possible role in modulating biological pathways associated with these diseases. The presence of the amino and dimethylamino groups enhances the compound's ability to interact with biological targets, making it a promising candidate for further pharmacological exploration.

In the context of current research, methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate has been studied for its potential applications in the treatment of neurological disorders. Thiazole derivatives have shown promise in preclinical studies as modulators of neurotransmitter systems. The compound's ability to cross the blood-brain barrier and interact with specific receptors or enzymes makes it an attractive candidate for further investigation. Additionally, its structural similarity to known bioactive molecules suggests that it may have synergistic effects when combined with other therapeutic agents.

The synthesis of methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate involves a series of well-established organic reactions. The process typically begins with the preparation of the thiazole ring followed by functionalization at the 5-position with an acetic acid methyl ester group. The introduction of the amino and dimethylamino groups requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.

The pharmacokinetic properties of methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate are also subjects of interest in drug development. Studies have focused on understanding how this compound is absorbed, distributed, metabolized, and excreted by the body. These studies are crucial for determining optimal dosing regimens and predicting potential side effects. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to characterize the compound's metabolic pathways and interactions with biological systems.

In conclusion, methyl 2-amino-2-(dimethylamino)-1,3-thiazol-5-ylacetate (CAS No. 2103585-50-6) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for new therapeutic agents. Further research is warranted to fully elucidate its pharmacological properties and explore its potential in treating various diseases.

2103585-50-6 (methyl 2-amino-2-2-(dimethylamino)-1,3-thiazol-5-ylacetate) 関連製品

- 2227204-77-3(2-Amino-4-cyclohexyl-N-methylbutanamide)

- 1511874-49-9(2-methyl-1-(5-methylpyridin-3-yl)propan-2-amine)

- 28598-82-5(Octane, 1-bromo-8-chloro-)

- 1218951-00-8(Methyl 2-(3-chlorophenyl)-2-cyanoacetate)

- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)

- 2229610-78-8(3-(3,3-Difluorocyclobutyl)propanal)

- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)

- 1258622-09-1(3-(2-Chloro-4-methylphenyl)-5-hydroxybenzoic acid)

- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)

- 2034533-46-3(4-[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]morpholine)